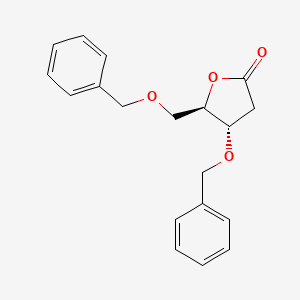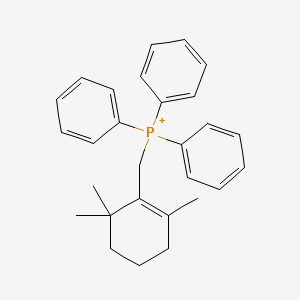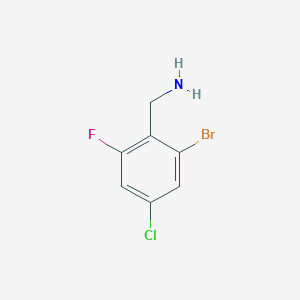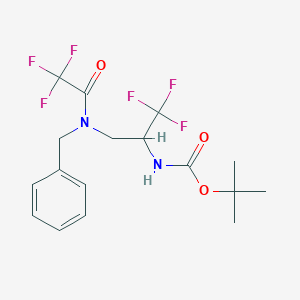![molecular formula C7H5ClN4O B12971017 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime](/img/structure/B12971017.png)
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime is a heterocyclic compound that features a fused pyrrole and pyrimidine ring system with a chlorine atom at the 4-position and an oxime functional group at the 5-carbaldehyde position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Preparation of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This can be achieved through a seven-step synthesis starting from dimethyl malonate, which involves cyclization and chlorination reactions.
Formation of 5-Carbaldehyde: The aldehyde group can be introduced through oxidation reactions using reagents such as potassium osmate hydrate and sodium periodate.
Oxime Formation: The final step involves the reaction of the aldehyde with hydroxylamine to form the oxime derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing kinase inhibitors, which are potential candidates for cancer therapy and treatments for inflammatory disorders.
Pharmaceutical Research: It is used in the synthesis of bioactive compounds that can influence pharmacokinetics and pharmacodynamics.
Materials Science: Its unique electronic properties make it suitable for developing organic semiconductors and ligands for catalysis.
Wirkmechanismus
The mechanism of action of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime involves its interaction with specific molecular targets and pathways:
Kinase Inhibition: The compound acts as an inhibitor of various kinases, which are enzymes involved in cell signaling pathways.
Signal Transduction: It can modulate signal transduction pathways, particularly those involving the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: A precursor and closely related compound used in similar applications.
Tofacitinib: A drug that shares the pyrrolo[2,3-d]pyrimidine core and is used to treat rheumatoid arthritis.
Ruxolitinib: Another JAK inhibitor with a similar core structure.
Uniqueness
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing novel therapeutic agents and materials.
Eigenschaften
Molekularformel |
C7H5ClN4O |
|---|---|
Molekulargewicht |
196.59 g/mol |
IUPAC-Name |
(NE)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H5ClN4O/c8-6-5-4(2-12-13)1-9-7(5)11-3-10-6/h1-3,13H,(H,9,10,11)/b12-2+ |
InChI-Schlüssel |
PQQOIYUCJULKAF-SWGQDTFXSA-N |
Isomerische SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)/C=N/O |
Kanonische SMILES |
C1=C(C2=C(N1)N=CN=C2Cl)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
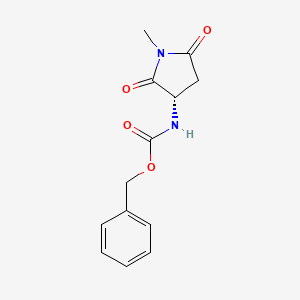
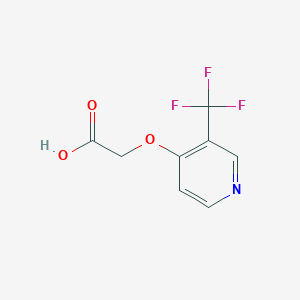

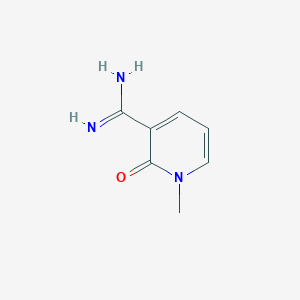
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
